Cas no 32295-18-4 (Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]-)
32295-18-4 structure
Product Name:Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]-
Numero CAS:32295-18-4
MF:C17H20N2O3S
MW:332.417303085327
CID:306926
PubChem ID:36102
Update Time:2025-04-19
Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]-
- 1-(4-methylphenyl)sulfonyl-3-[(2S)-1-phenylpropan-2-yl]urea
- TOSIFEN
- Tosifene
- Tosifene [INN-French]
- Tosifeno
- Tosifenum
- DTXSID3046118
- Benzenesulfonamide, 4-methyl-N-(((1-methyl-2-phenylethyl)amino)carbonyl)-, (S)-
- NSC 310670; Sch 11973
- TOSIFEN [INN]
- CHEMBL2105565
- Tosifen (USAN/INN)
- EINECS 250-983-7
- Tosifenum [INN-Latin]
- TOSIFEN [USAN]
- NSC 310670
- Tox21_111773
- (S)-1-(.alpha.-Methylphenethyl)-3-(p-tolysulfonyl)urea
- Q27285697
- 32295-18-4
- CAS-32295-18-4
- UNII-OK1IHO7PG8
- Sch-11973
- DTXCID1026118
- Tosifeno [INN-Spanish]
- (S)-1-(alpha-Methylphenethyl)-3-(p-tolysulfonyl)urea
- NCGC00160377-01
- Sch 11973
- OK1IHO7PG8
- NSC-310670
- D06198
- Tosifen [USAN:INN]
-
- Inchi: 1S/C17H20N2O3S/c1-13-8-10-16(11-9-13)23(21,22)19-17(20)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H2,18,19,20)/t14-/m0/s1
- Chiave InChI: XILWEASNBDKGSA-AWEZNQCLSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(NC(N[C@@H](C)CC1C=CC=CC=1)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 332.11900
- Massa monoisotopica: 332.119463
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 5
- Complessità: 473
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: niente
- Superficie polare topologica: 83.6
Proprietà sperimentali
- Densità: 1.218
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.58
- PSA: 83.65000
- LogP: 4.47670
Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]- Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
32295-18-4 (Benzenesulfonamide,4-methyl-N-[[[(1S)-1-methyl-2-phenylethyl]amino]carbonyl]-) Prodotti correlati
- 2015-16-9(Des(5-methylpyrazinecarbonyl) Glipizide)
- 968-81-0(Acetohexamide)
- 64-77-7(Tolbutamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti